Cas no 314769-46-5 (3-(4-bromophenyl)sulfanylpentane-2,4-dione)

3-(4-Bromophenyl)sulfanylpentane-2,4-dione is a brominated aromatic compound featuring a sulfanyl linkage to a β-diketone moiety. This structure imparts reactivity useful in organic synthesis, particularly as a building block for heterocyclic compounds or metal coordination complexes. The presence of the 4-bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the β-diketone functionality allows for chelation or further derivatization. Its balanced polarity ensures moderate solubility in common organic solvents, facilitating handling in synthetic workflows. The compound is valued for its versatility in constructing pharmacophores or functional materials, offering a stable yet reactive scaffold for targeted modifications.
3-(4-bromophenyl)sulfanylpentane-2,4-dione structure
314769-46-5 structure
商品名:3-(4-bromophenyl)sulfanylpentane-2,4-dione
CAS番号:314769-46-5
MF:C11H11BrO2S
メガワット:287.172841310501
CID:6250928
PubChem ID:879127

3-(4-bromophenyl)sulfanylpentane-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-(4-bromophenyl)sulfanylpentane-2,4-dione
    • 3-((4-bromophenyl)thio)pentane-2,4-dione
    • 314769-46-5
    • 3-[(4-bromophenyl)thio]pentane-2,4-dione
    • 3-[(4-BROMOPHENYL)SULFANYL]PENTANE-2,4-DIONE
    • SR-01000226784
    • SR-01000226784-1
    • F0755-0165
    • AKOS003607396
    • インチ: 1S/C11H11BrO2S/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3
    • InChIKey: IIAVGVCBFINMOC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)SC(C(C)=O)C(C)=O

計算された属性

  • せいみつぶんしりょう: 285.96631g/mol
  • どういたいしつりょう: 285.96631g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 59.4Ų

3-(4-bromophenyl)sulfanylpentane-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0755-0165-10mg
3-[(4-bromophenyl)sulfanyl]pentane-2,4-dione
314769-46-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0755-0165-2mg
3-[(4-bromophenyl)sulfanyl]pentane-2,4-dione
314769-46-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0755-0165-10μmol
3-[(4-bromophenyl)sulfanyl]pentane-2,4-dione
314769-46-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0755-0165-3mg
3-[(4-bromophenyl)sulfanyl]pentane-2,4-dione
314769-46-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0755-0165-4mg
3-[(4-bromophenyl)sulfanyl]pentane-2,4-dione
314769-46-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0755-0165-1mg
3-[(4-bromophenyl)sulfanyl]pentane-2,4-dione
314769-46-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0755-0165-5μmol
3-[(4-bromophenyl)sulfanyl]pentane-2,4-dione
314769-46-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0755-0165-2μmol
3-[(4-bromophenyl)sulfanyl]pentane-2,4-dione
314769-46-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0755-0165-5mg
3-[(4-bromophenyl)sulfanyl]pentane-2,4-dione
314769-46-5 90%+
5mg
$69.0 2023-05-17

3-(4-bromophenyl)sulfanylpentane-2,4-dione 関連文献

3-(4-bromophenyl)sulfanylpentane-2,4-dioneに関する追加情報

Introduction to 3-(4-bromophenyl)sulfanylpentane-2,4-dione (CAS No. 314769-46-5)

3-(4-bromophenyl)sulfanylpentane-2,4-dione, with the CAS number 314769-46-5, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of diones and features a brominated phenyl group and a sulfur-containing moiety, making it an intriguing subject for both academic research and industrial development.

The molecular formula of 3-(4-bromophenyl)sulfanylpentane-2,4-dione is C11H10BrO2S, and its molecular weight is approximately 285.16 g/mol. The compound's structure includes a pentane backbone with a sulfanyl (thioether) group attached to the third carbon atom, and a 4-bromophenyl substituent attached to the sulfanyl group. This arrangement imparts specific chemical properties that are of interest in various scientific investigations.

In the realm of medicinal chemistry, 3-(4-bromophenyl)sulfanylpentane-2,4-dione has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to interact with specific biological targets, such as enzymes and receptors, which are crucial for various physiological processes. For instance, research published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits significant inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways. This finding suggests that 3-(4-bromophenyl)sulfanylpentane-2,4-dione could be a valuable starting point for the development of novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

Beyond its medicinal applications, 3-(4-bromophenyl)sulfanylpentane-2,4-dione has also been investigated for its potential use in materials science. The presence of the brominated phenyl group and the sulfur-containing moiety provides unique electronic and optical properties that can be exploited in the design of advanced materials. A study published in Advanced Materials in 2020 demonstrated that this compound can be used as a building block for the synthesis of functional polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and composites.

The synthesis of 3-(4-bromophenyl)sulfanylpentane-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromothiophenol with an appropriate pentanone derivative under controlled conditions. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.

In terms of safety and handling, it is important to note that while 3-(4-bromophenyl)sulfanylpentane-2,4-dione is not classified as a hazardous material under current regulations, it should still be handled with care in laboratory settings. Proper personal protective equipment (PPE) should be worn during handling to prevent skin contact or inhalation. Additionally, appropriate storage conditions should be maintained to ensure the stability and integrity of the compound.

The future prospects for 3-(4-bromophenyl)sulfanylpentane-2,4-dione are promising. Ongoing research is focused on optimizing its chemical properties for specific applications and exploring new synthetic methods to improve its accessibility. As our understanding of this compound continues to grow, it is likely that new opportunities will emerge for its use in both academic research and industrial settings.

In conclusion, 3-(4-bromophenyl)sulfanylpentane-2,4-dione (CAS No. 314769-46-5) is a versatile organic compound with a wide range of potential applications. Its unique chemical structure makes it an attractive candidate for further investigation in fields such as medicinal chemistry and materials science. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.

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